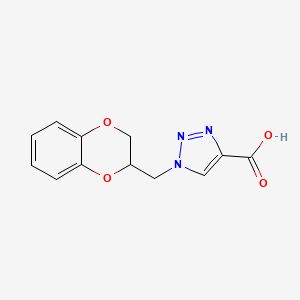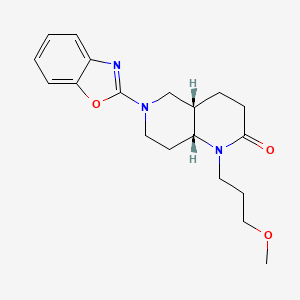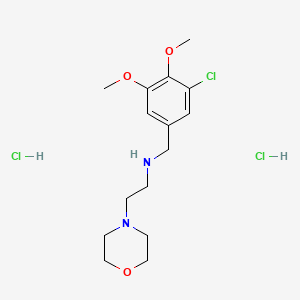![molecular formula C15H10FNO3 B5296277 1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, commonly known as FMF-04-159-1, is a heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. This compound is a type of pyridine derivative that has been synthesized using various methods, and its unique chemical structure makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of FMF-04-159-1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, FMF-04-159-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, FMF-04-159-1 can alter the expression of genes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects
FMF-04-159-1 has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, FMF-04-159-1 has been shown to have anti-inflammatory effects. It has also been found to have neuroprotective properties, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMF-04-159-1 for lab experiments is its potency. FMF-04-159-1 has been found to be highly effective in inhibiting cancer cell growth and inducing apoptosis. Additionally, FMF-04-159-1 has been shown to have low toxicity in animal models, which makes it a promising candidate for further investigation.
One limitation of FMF-04-159-1 is its solubility. FMF-04-159-1 is not very soluble in water, which can make it difficult to work with in some lab experiments. Additionally, FMF-04-159-1 can be difficult to synthesize using certain methods, which can limit its availability for research purposes.
Future Directions
There are several future directions for research involving FMF-04-159-1. One area of research is in the development of new cancer treatments. FMF-04-159-1 has shown promising results in inhibiting cancer cell growth and inducing apoptosis, and further investigation could lead to the development of new cancer therapies.
Another area of research is in the treatment of neurodegenerative diseases. FMF-04-159-1 has been shown to have neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease. Further research could lead to the development of new treatments for these debilitating diseases.
Finally, there is potential for FMF-04-159-1 to be used in the development of new anti-inflammatory drugs. FMF-04-159-1 has been found to have anti-inflammatory properties, and further investigation could lead to the development of new drugs to treat inflammatory diseases.
Conclusion
FMF-04-159-1 is a promising compound with potential applications in scientific research. Its unique chemical structure and potent anti-cancer properties make it a promising candidate for further investigation. While there are limitations to its use in lab experiments, there are several future directions for research involving FMF-04-159-1 that could lead to the development of new cancer treatments, treatments for neurodegenerative diseases, and anti-inflammatory drugs.
Synthesis Methods
FMF-04-159-1 can be synthesized using several methods, including the reaction of 4-fluorobenzaldehyde with 6-methylfuro[3,4-c]pyridin-4(5H)-one in the presence of a base and a solvent. Another method involves the reaction of 4-fluorobenzaldehyde with 6-methylfuro[3,4-c]pyridin-4(1H)-one in the presence of a catalyst and a solvent. Both methods have been reported to yield FMF-04-159-1 in good yields.
Scientific Research Applications
FMF-04-159-1 has shown potential for various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that FMF-04-159-1 has potent anti-cancer properties, and it has been found to induce apoptosis in cancer cells. Additionally, FMF-04-159-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
(1E)-1-[(4-fluorophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-8-6-11-12(7-9-2-4-10(16)5-3-9)20-15(19)13(11)14(18)17-8/h2-7H,1H3,(H,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJHHWRSPLCHOU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)

![N-(4-hydroxybutyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5296208.png)
![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)
![4-fluoro-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5296223.png)
![7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5296226.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296228.png)
![4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)
![N-{2-[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5296243.png)

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)
